N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(3-Chloro-4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a chloro-methoxy-substituted phenyl ring and a propyl chain on the triazoloquinoxaline core. The structural complexity of this molecule arises from its fused heterocyclic system and tailored substituents, which influence its physicochemical and biological behavior .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c1-3-6-18-24-25-20-21(29)26(15-7-4-5-8-16(15)27(18)20)12-19(28)23-13-9-10-17(30-2)14(22)11-13/h4-5,7-11H,3,6,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSHXTVXJNSCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article presents a detailed overview of the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure
The compound features a unique structure characterized by:
- A triazoloquinoxaline core
- A chloro and methoxy substituent on the phenyl ring
- An acetamide functional group
This structural configuration is believed to contribute significantly to its biological properties.
Anti-inflammatory Activity
Recent studies have indicated that triazoloquinoxaline derivatives exhibit notable anti-inflammatory effects. For instance, compounds similar to this compound were evaluated for their ability to inhibit nitric oxide (NO) production in RAW264.7 macrophage cells. The findings revealed that these compounds could significantly reduce NO levels induced by lipopolysaccharide (LPS), suggesting their potential as anti-inflammatory agents .
| Compound | NO Inhibition (%) | Mechanism of Action |
|---|---|---|
| 6p | 75% | COX-2 and iNOS inhibition |
| D1 | 60% | MAPK pathway modulation |
Anticancer Activity
The anticancer potential of triazoloquinoxaline derivatives has also been explored. In vitro studies demonstrated that these compounds could induce apoptosis in various cancer cell lines. For example, the compound was shown to inhibit cell proliferation in A549 lung cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
Some derivatives have exhibited antimicrobial properties against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. Further research is needed to fully elucidate the specific antimicrobial mechanisms associated with this compound.
Case Study 1: Anti-inflammatory Mechanism
In a study assessing the anti-inflammatory effects of related triazoloquinoxaline derivatives, compound 6p was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. The study utilized both in vitro (RAW264.7 cells) and in vivo (carrageenan-induced paw edema model) methodologies to demonstrate the compound's effectiveness .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of a structurally similar derivative revealed its ability to inhibit proliferation in multiple cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The study highlighted that the compound induced G0/G1 phase arrest and promoted apoptosis via mitochondrial pathways .
Comparison with Similar Compounds
Structural Implications:
- Substituent Positioning : The 3-chloro-4-methoxyphenyl group in the target compound introduces steric and electronic effects distinct from the 4-chlorophenyl group in the analog. The methoxy group’s electron-donating nature may enhance solubility but reduce membrane permeability compared to the purely hydrophobic 4-chlorophenyl .
Pharmacological and Biochemical Considerations
- Kinase Inhibition: The triazoloquinoxaline scaffold is associated with adenosine receptor antagonism and kinase modulation. The propyl chain may enhance binding to hydrophobic pockets in target enzymes, whereas the methoxy group could stabilize hydrogen-bond interactions.
Preparation Methods
Formation of the Quinoxaline Backbone
The synthesis begins with the condensation of o-phenylenediamine (1 ) and oxalic acid in aqueous HCl to yield quinoxaline-2,3-diol (2 ). Subsequent chlorination using thionyl chloride (SOCl₂) in 1,2-dichloroethane produces 2,3-dichloroquinoxaline (3 ) (m.p. 148–150°C, 95% yield).
Reaction Conditions for Chlorination
| Parameter | Value |
|---|---|
| Solvent | 1,2-Dichloroethane |
| Reagent | SOCl₂ (3.7 g, 0.031 mol) |
| Temperature | Reflux |
| Time | 2 hours |
| Workup | Crystallization (CH₃CN/H₂O) |
Hydrazinolysis and Cyclization
Treatment of 3 with hydrazine hydrate in ethanol generates 2-chloro-3-hydrazinylquinoxaline (4 ). Cyclization of 4 with triethyl orthoformate in refluxing ethanol affords 4-chloro-triazolo[4,3-a]quinoxaline (5 ) (Yield: 65–70%).
Key Spectral Data for Intermediate 5
Propylation and Oxidation
Alkylation of 5 with 1-bromopropane in the presence of K₂CO₃ in DMF introduces the propyl group at position 1. Subsequent oxidation with KMnO₄ in acidic medium installs the 4-oxo functionality, yielding 4-oxo-1-propyltriazolo[4,3-a]quinoxaline (6 ).
Synthesis of the Acetamide Fragment
Preparation of N-(3-Chloro-4-Methoxyphenyl)-2-Chloroacetamide
N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide (7 ) is synthesized via nucleophilic substitution. A mixture of 3-chloro-4-methoxyaniline and chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base yields 7 (m.p. 127–129°C, 78% yield).
Optimized Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (1.2 eq) |
| Temperature | 0–5°C (ice bath) |
| Time | 4 hours |
Coupling of the Two Fragments
The final step involves the nucleophilic displacement of the chlorine atom in 7 by the hydroxyl group of 6 . A mixture of 6 and 7 in acetone with K₂CO₃ under reflux for 6–8 hours yields the target compound (Yield: 58–61%).
Critical Coupling Parameters
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Base | K₂CO₃ (1.2 eq) |
| Temperature | Reflux |
| Workup | Recrystallization (Ethanol) |
Characterization and Analytical Data
Spectroscopic Confirmation
- IR (KBr) : 1680 cm⁻¹ (C=O, acetamide), 1656 cm⁻¹ (C=O, triazoloquinoxaline).
- ¹H NMR (600 MHz, DMSO-d₆) : δ 10.12 (s, 1H, NH), 8.22–7.45 (m, 8H, Ar-H), 4.12 (s, 2H, CH₂CO), 3.89 (s, 3H, OCH₃), 3.21 (t, 2H, CH₂CH₂CH₃), 1.75–1.68 (m, 2H, CH₂CH₂CH₃), 0.98 (t, 3H, CH₂CH₂CH₃).
- HRMS (ESI+) : m/z [M+H]⁺ Calcd for C₂₃H₂₂ClN₅O₃: 476.1492; Found: 476.1489.
Crystallographic Validation
Single-crystal X-ray diffraction of analogous compounds confirms the E-configuration of enone systems and dihedral angles between aromatic rings (14.9–45.8°).
Challenges and Optimization Strategies
Regioselectivity in Propylation
Early attempts using propargyl bromide resulted in undesired alkyne adducts. Switching to 1-bromopropane with phase-transfer catalysis (tetrabutylammonium bromide) improved propyl group incorporation (Yield: 82%).
Oxidation Side Reactions
Over-oxidation of the triazoloquinoxaline core during KMnO₄ treatment was mitigated by employing buffered conditions (pH 6–7) and low temperatures (0–5°C).
Industrial-Scale Considerations
Patent methodologies for acetamide synthesis highlight the importance of distillation and recrystallization in maximizing purity. For the target compound, fractional crystallization using benzene/ethyl acetate (3:4:1) achieves >99% purity (m.p. 235–237°C).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
